METHYL 4-[2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamido]benzoate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to have various biological activities .
Mode of Action
This interaction can lead to changes in the target’s function, which can have various effects on the organism .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The effects would be determined by the compound’s interaction with its target and the subsequent changes in the target’s function .
Action Environment
Environmental factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamido]benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Einhorn–Brunner reaction or the Pellizzari reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetamido Group Formation: The acetamido group is formed by reacting the triazole derivative with acetic anhydride.
Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly as antifungal and anticancer agents.
Biological Research: The compound is studied for its potential antimicrobial and antioxidant properties.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Methyl 4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl and acetamido groups, in particular, enhance its potential as a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
methyl 4-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-19-11(18)8-2-4-9(5-3-8)15-10(17)6-20-12-13-7-14-16-12/h2-5,7H,6H2,1H3,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAEVOJJCQJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.